Morpholin-4-yl-piperazin-1-yl-methanone
Overview
Description
“Morpholin-4-yl-piperazin-1-yl-methanone” is a compound that has been studied for its potential applications in the field of medicine . It is known to be a potent and very isoform-selective inhibitor of AKR1C3 .
Synthesis Analysis
The synthesis of “this compound” involves palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone . This process results in the formation of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C9H17N3O2/c13-9(11-3-1-10-2-4-11)12-5-7-14-8-6-12/h10H,1-8H2
. The molecular weight of the compound is 199.25 . Chemical Reactions Analysis
The compound has been used in the synthesis of a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones . These compounds have shown to be potent and very isoform-selective inhibitors of AKR1C3 .Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 199.25 . It has a boiling point of 85-88 degrees Celsius .Scientific Research Applications
Synthesis and Structural Exploration
- The compound has been synthesized and evaluated for antiproliferative activity. Its structure was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, revealing it crystallizes in the monoclinic crystal system. The molecular structure is stabilized by inter and intra-molecular hydrogen bonds, which contribute to the molecule's stability (Prasad et al., 2018).
Pharmaceutical Development
- Non-carboxylate morpholino(phenylpiperazin-1-yl)methanones were prepared and shown to be potent and selective inhibitors of AKR1C3, an enzyme of interest for treating leukemia and hormone-related cancers. The study revealed structure-activity relationships and an X-ray structure of the compound in the enzyme's active site (Flanagan et al., 2014).
Antitumour and Antiprotozoal Activity
- 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone exhibited significant inhibition on the proliferation of several cancer cell lines. Additionally, various derivatives of the compound were synthesized and evaluated for antiprotozoal activity against specific protozoan strains, showing promising results https://consensus.app/papers/antiprotozoal-agents-synthesis-evaluation-ansari/d6a265d5013b50ee8ed629d2a6359ce5/?utm_source=chatgpt" target="_blank">(Tang & Fu, 2018; Ansari et al., 2017)
Antiviral Study
- A series of morpholine derivatives showed significant antiviral activity against an avian paramyxovirus, with one of the derivatives demonstrating higher antiviral activity than the commercial antiviral drug Ribavirin (Selvakumar et al., 2018).
Enzyme Inhibitory Activity
- Certain derivatives of the compound were evaluated for enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, revealing significant inhibitory effects and interactions at the enzyme active sites (Cetin et al., 2021).
Anticonvulsant Properties
- New acetamide derivatives of the compound were synthesized and showed promising anticonvulsant properties in animal models, with some derivatives exhibiting significant protection against electrically induced seizures (Kamiński et al., 2011).
Mechanism of Action
The mechanism of action of “Morpholin-4-yl-piperazin-1-yl-methanone” involves inhibiting the enzyme AKR1C3 . The compound forms hydrogen bonds with Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme, with the piperazine bridging unit providing the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively .
Properties
IUPAC Name |
morpholin-4-yl(piperazin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c13-9(11-3-1-10-2-4-11)12-5-7-14-8-6-12/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFWUPFGDJAVNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351437 | |
Record name | Morpholin-4-yl-piperazin-1-yl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98834-08-3 | |
Record name | Morpholin-4-yl-piperazin-1-yl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-PIPERAZINYLCARBONYL)MORPHOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.